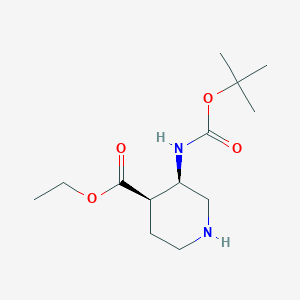

(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

Description

(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and an ethyl ester moiety at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors, neuraminidase inhibitors, and other bioactive molecules. Its stereochemistry (3R,4R) is crucial for binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name |

ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLFKLQIHHBWQG-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperidine derivatives.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

Carboxylation: The protected piperidine is then carboxylated to introduce the carboxylic acid group.

Esterification: The carboxylic acid group is esterified using ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Synthetic Route Overview

- Starting Materials : Piperidine derivatives and Boc anhydride.

- Reagents : Common reagents include EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) for coupling reactions and DCM (dichloromethane) as a solvent.

- Procedure :

- Protect the amine with Boc.

- React with carboxylic acid derivatives to form esters.

Pharmaceutical Development

The compound has been investigated for its potential in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known neurotransmitter modulators.

Case Studies

- Dopamine Transporter Affinity : Research has indicated that derivatives of piperidine compounds exhibit high affinity for dopamine transporters, suggesting potential applications in treating conditions like ADHD and depression .

- Anticancer Activity : Some studies have explored the use of piperidine derivatives as inhibitors of cancer cell proliferation, with promising results indicating their ability to interfere with metabolic pathways critical for tumor growth .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

(a) QM-4971: 4-Amino-1-Boc-4-piperidinedicarboxylic acid ethyl ester

- Molecular Formula : C14H24N2O6

- Molecular Weight : 316.35 g/mol

- Key Differences: Contains a dicarboxylic acid ethyl ester at the 4-position instead of a single ester.

(b) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Cyclohexane/Cyclohexene Derivatives

(a) QM-8491: (1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.37 g/mol

- Key Differences : Cyclohexane ring instead of piperidine, reducing nitrogen’s electronic effects. This compound is used in peptidomimetics due to its conformational flexibility .

(b) Oseltamivir Phosphate (Form C)

- Molecular Formula : C16H28N2O4·H3PO4

- Molecular Weight : 410.40 g/mol (free base)

- Key Differences: Cyclohexene core with an acetylamino group and ethyl ester. Clinically used as an antiviral, its stereochemistry (3R,4R,5S) is critical for neuraminidase inhibition .

Pharmacologically Active Derivatives

(a) Donepezil Hydrochloride

- Molecular Formula: C24H29NO3·HCl

- Molecular Weight : 415.95 g/mol

- Key Differences: Features a cyclohexene ring with acetylated amino and ethyl ester groups. Approved for Alzheimer’s disease, its activity relies on (3R,4R,5S) stereochemistry .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| Target Compound | C13H24N2O4 | 288.34* | Boc-amino, ethyl ester | Pharmaceutical intermediate |

| QM-4971 (Piperidine dicarboxylate) | C14H24N2O6 | 316.35 | Boc-amino, dicarboxylic ethyl ester | Enzyme inhibition studies |

| QM-8491 (Cyclohexane derivative) | C14H26N2O4 | 286.37 | Boc-amino, ethyl ester | Peptidomimetic synthesis |

| Oseltamivir Phosphate (Form C) | C16H28N2O4·H3PO4 | 410.40 | Acetylamino, ethyl ester | Antiviral therapy |

| Donepezil Hydrochloride | C24H29NO3·HCl | 415.95 | Acetylamino, ethyl ester | Alzheimer’s treatment |

*Calculated based on inferred structure.

Research Findings and Implications

- Stereochemical Impact : The (3R,4R) configuration in the target compound maximizes steric complementarity in protease binding pockets, as seen in analogues like oseltamivir .

- Boc Group Utility : Compared to unprotected amines (e.g., in ’s impurities), the Boc group improves synthetic yield and reduces side reactions .

- Ethyl Ester vs. Carboxylic Acid : Ethyl esters (target compound) enhance cell permeability over carboxylic acid derivatives (e.g., ’s compound), which are more polar and less bioavailable .

Biological Activity

(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester, with the CAS number 2381592-28-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.34 g/mol

- Structure : The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functional group.

Biological Activity

Research indicates that (3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester exhibits various biological activities, which can be summarized as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress. In vitro studies demonstrated that it could inhibit the growth of specific cancer cell lines more effectively than established chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Cholinesterase Inhibition : Compounds with similar structures have shown significant cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The structure-activity relationship of (3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester has been explored to optimize its biological activity:

- Functional Groups : The presence of the Boc group enhances lipophilicity and may improve binding affinity to target proteins.

- Piperidine Ring : Variations in substituents on the piperidine ring have been correlated with increased potency against certain biological targets .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated a dose-dependent increase in cytotoxicity compared to controls, suggesting potential for further development as an anticancer drug .

- Cholinesterase Inhibition Assays : In another study, derivatives of piperidine were tested for their ability to inhibit acetylcholinesterase. The findings showed that modifications similar to those in (3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester led to improved inhibition rates, indicating its therapeutic potential in neurodegenerative conditions .

Data Summary Table

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound?

The Boc group protects the amine functionality during multi-step syntheses, preventing undesired reactions such as nucleophilic substitutions or side-chain interactions. It is introduced via Boc anhydride under basic conditions (e.g., potassium carbonate in acetonitrile) and removed under acidic conditions (e.g., HCl in dioxane or water at elevated temperatures). This protection strategy is critical for maintaining stereochemical integrity in piperidine derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon). While specific stability data for this compound is limited, analogous Boc-protected piperidines are moisture- and acid-sensitive. Use airtight containers with desiccants and avoid prolonged exposure to light .

Q. How is the ethyl ester moiety introduced into the molecule?

The ethyl ester is typically introduced via esterification of the carboxylic acid intermediate using ethanol under acidic or coupling conditions (e.g., EDCI/HOBt). Alternatively, pre-functionalized starting materials, such as ethyl 4-oxopiperidine-1-carboxylate derivatives, are used in multi-step syntheses .

Advanced Research Questions

Q. How can the Suzuki-Miyaura coupling step be optimized for synthesizing intermediates?

Optimization involves:

- Catalyst system : Palladium diacetate with tert-butyl XPhos ligand for improved coupling efficiency.

- Base : Cesium carbonate in tert-butanol to enhance reaction kinetics.

- Conditions : 40–100°C under inert atmosphere for 5.5 hours. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography or recrystallization .

Q. What analytical methods resolve stereochemical discrepancies in the final product?

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.

- NMR with chiral shift reagents : Europium-based reagents induce splitting in proton signals for diastereomeric differentiation.

- X-ray crystallography : Definitive confirmation of the (3R,4R) configuration requires single-crystal analysis .

Q. How can researchers address low yields in multi-step syntheses?

- Stepwise analysis : Quantify yields at each stage (e.g., Boc protection, coupling, ester hydrolysis) to identify bottlenecks.

- Side reactions : Mitigate racemization during Boc deprotection by controlling HCl concentration and temperature.

- Catalyst recycling : Recover palladium catalysts via filtration or aqueous extraction to reduce costs .

Q. What strategies validate the absence of hazardous decomposition products?

- Thermogravimetric analysis (TGA) : Assess thermal stability under controlled heating.

- GC-MS : Screen for volatile decomposition byproducts during reactions.

- Incompatibility testing : Evaluate reactivity with common lab reagents (e.g., strong acids/bases) to identify risks .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental pKa values?

Q. Why do reported yields vary for the hydrogenation step?

Variations arise from:

- Substrate purity : Trace impurities (e.g., residual palladium) inhibit hydrogenation catalysts.

- Pressure sensitivity : Optimize H₂ pressure (1–3 atm) and catalyst loading (e.g., 5% Pd/C).

- Temperature : Higher temperatures (>90°C) may degrade the Boc group, requiring precise control .

Methodological Recommendations

Q. What protocols ensure reproducibility in scaled-up syntheses?

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.

- Design of experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., stoichiometry, solvent ratios).

- Quality by design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.